molecular formula C14H19N3O5S B12253082 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxamide

1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B12253082
M. Wt: 341.38 g/mol
InChI Key: PVPCBXUYEHIORY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxamide (CAS: 873589-69-6) is a piperidine-4-carboxamide derivative featuring a 3,4-dimethyl-5-nitrobenzenesulfonyl substituent. Its molecular formula is C₁₄H₁₉N₃O₅S, with a molecular weight of 341.38 g/mol . This compound is marketed for research purposes under the product code BJ03656, available in quantities ranging from 1 mg to 50 mg, with a purity of 90% and a lead time of three weeks .

Properties

Molecular Formula

C14H19N3O5S

Molecular Weight

341.38 g/mol

IUPAC Name

1-(3,4-dimethyl-5-nitrophenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C14H19N3O5S/c1-9-7-12(8-13(10(9)2)17(19)20)23(21,22)16-5-3-11(4-6-16)14(15)18/h7-8,11H,3-6H2,1-2H3,(H2,15,18)

InChI Key

PVPCBXUYEHIORY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2CCC(CC2)C(=O)N

Origin of Product

United States

Preparation Methods

Solvent Systems

Polar aprotic solvents like THF enhance solubility of intermediates, while DCM facilitates faster reaction rates (Table 1).

Table 1 : Solvent effects on reaction yield

Solvent Temperature (°C) Time (h) Yield (%)
Tetrahydrofuran 0 → 25 24 78
Dichloromethane 25 12 85
Acetonitrile 25 18 62

Catalytic Additives

Addition of 4-dimethylaminopyridine (DMAP, 5 mol%) increases yield to 92% by accelerating the sulfonylation step.

Purification and Isolation

Crude product purification involves:

  • Liquid-liquid extraction : Washing with 1 M HCl to remove unreacted sulfonyl chloride, followed by sodium bicarbonate to eliminate residual acid.
  • Column chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) achieves >95% purity.
  • Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray diffraction analysis.

Characterization and Quality Control

Spectroscopic data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.62–1.75 (m, 2H, piperidine CH₂), 2.30 (s, 3H, Ar-CH₃), 2.45 (s, 3H, Ar-CH₃), 3.75 (s, 3H, N-CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Purity assessment :

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • Elemental analysis : Calculated for C₁₄H₁₉N₃O₅S: C 49.26%, H 5.61%, N 12.31%; Found: C 49.18%, H 5.59%, N 12.28%.

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis (Patent EP1321454A1) employs:

  • Continuous flow reactors : To maintain precise temperature control and reduce reaction time to 6 hours.
  • Cost-effective bases : Sodium methoxide in methanol replaces TEA, lowering production costs by 40%.

Chemical Reactions Analysis

Sulfonamide Formation

The synthesis involves nucleophilic attack by the piperidine nitrogen on the electrophilic sulfur of the sulfonyl chloride, forming the sulfonamide bond. This step is facilitated by deprotonation of the amine via a base .

Mechanism :

  • Activation : Sulfonyl chloride reacts with a base (e.g., pyridine) to form a stabilized intermediate.

  • Nucleophilic Attack : Piperidine’s amine attacks the electrophilic sulfur.

  • Deprotonation : Base removes the proton from the intermediate, yielding the sulfonamide.

Amide Coupling

The carboxamide functionality is introduced via coupling reactions. For example:

  • Carbodiimide-Mediated Coupling : Piperidine-4-carboxylic acid reacts with a coupling agent (e.g., EDC) and a sulfonyl chloride to form the amide bond.

Hydrolysis and Substitution

The sulfonamide group is susceptible to hydrolysis under acidic or basic conditions, leading to cleavage of the sulfonamide bond. This reaction can be exploited for structural modifications.

Nucleophilic Substitution : The sulfonamide group may act as a leaving group in substitution reactions, enabling further functionalization (e.g., alkylation or acylation).

Reaction Optimization

Parameter Optimal Conditions Outcome
SolventDMF, DMSOImproved solubility and yield
TemperatureElevated (50–100°C)Faster reaction rates
Catalyst/ReagentPiperidine, PyridineEnhanced nucleophilic attack
Reaction Time2–6 hoursCompletion of sulfonation

Characterization Techniques

The compound is characterized using:

  • NMR Spectroscopy : Confirms the piperidine and sulfonamide structures (e.g., δ 1.31–4.30 for piperidine protons) .

  • Mass Spectrometry : Validates molecular weight (CHNOS, ~316.35 g/mol).

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretch ~3300 cm⁻¹, SO₂ stretch ~1300–1200 cm⁻¹) .

Biological Relevance

While direct biological data for this compound is limited, sulfonamide derivatives generally exhibit:

  • Antibacterial Activity : Enhanced by the sulfonamide group .

  • Cytotoxicity : Low selectivity index observed in some analogs .

  • Enzyme Inhibition : Potential interactions with targets like calcium channels (though not confirmed in this compound) .

Kinetic and Thermodynamic Insights

Piperidine’s role in catalysis (e.g., Knoevenagel condensation) highlights its ability to stabilize intermediates and reduce activation barriers . For this compound, piperidine’s flexibility and basicity may influence reaction kinetics during sulfonamide formation .

Scientific Research Applications

Chemical Characteristics

  • Chemical Formula : C14H19N3O5S
  • Molecular Weight : 341.3828 g/mol
  • CAS Number : 873589-69-6
  • Structure : The compound features a piperidine ring attached to a sulfonamide group and a carboxamide moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. The compound's structure allows it to interact with specific biological targets associated with tumor growth. For instance, it has been shown to inhibit certain carbonic anhydrase isoforms (hCA IX and hCA XII), which are often overexpressed in tumors. Inhibitory assays demonstrated that several derivatives of piperidine sulfonamides exhibited low nanomolar concentrations against these isoforms, indicating promising anticancer properties .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. The presence of nitro and sulfonyl groups enhances its ability to disrupt bacterial cell walls and inhibit bacterial growth. Preliminary tests suggest that derivatives of this compound could serve as effective agents against various bacterial strains, although further studies are needed to confirm these findings.

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes, particularly those involved in metabolic pathways related to cancer and bacterial infections. Its mechanism of action involves binding to the active sites of these enzymes, thereby preventing substrate interaction and subsequent catalytic activity .

Synthesis and Derivatives

The synthesis of 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions that incorporate the piperidine framework with the appropriate sulfonyl and nitro substituents. The synthetic pathway often includes:

  • Formation of the piperidine core.
  • Introduction of the sulfonyl group via electrophilic substitution.
  • Nitrosation to introduce the nitro group.
  • Final coupling reactions to yield the carboxamide functionality.

These steps can be optimized for yield and purity using various reagents and conditions tailored to the specific functionalities being introduced .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal focused on the efficacy of 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxamide against breast cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells at concentrations significantly lower than conventional chemotherapeutics, suggesting a favorable therapeutic index .

Case Study 2: Antimicrobial Testing

In another research project, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications enhanced antibacterial activity, particularly against resistant strains of Staphylococcus aureus .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring can interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context.

Comparison with Similar Compounds

Key Comparisons :

  • Substituent Impact : The target compound’s nitrobenzenesulfonyl group contrasts with the aryloxazole moieties in these analogs, which enhance lipophilicity and HCV inhibitory activity. The trifluoromethyl group in the second analog increases metabolic stability .

WNK463: Trifluoromethyl-Oxadiazole Derivative

WNK463 (CAS: 2012607-27-9) is a piperidine-4-carboxamide derivative with a trifluoromethyl-oxadiazole-pyridinyl substituent ():

  • Molecular Formula : C₂₁H₂₄F₃N₇O₂
  • Molecular Weight : 463.46 g/mol
  • Key Features : The trifluoromethyl-oxadiazole group enhances binding affinity to kinase targets, while the tert-butyl carboxamide improves solubility.

Comparison :

  • Unlike the target compound’s nitrobenzenesulfonyl group, WNK463’s oxadiazole-pyridinyl system is optimized for kinase inhibition, demonstrating how substituent choice dictates target specificity .

SARS-CoV-2 Inhibitors

Two piperidine-4-carboxamide derivatives reported in were evaluated as SARS-CoV-2 inhibitors:

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

(R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

Structural Highlights :

  • Substituents : Fluorobenzyl or methoxypyridinyl groups paired with a naphthylethyl chain.

Comparison :

  • The target compound lacks the extended aromatic systems (e.g., naphthyl) seen here, which are critical for viral inhibition. Its nitro group may instead favor redox-based interactions.

Biological Activity

1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxamide (CAS Number: 873589-69-6) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a piperidine ring, which is known for its pharmacological versatility. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C14H19N3O5S
  • Molecular Weight : 341.38 g/mol
  • SMILES Notation : NC(=O)C1CCN(CC1)S(=O)(=O)c1cc(C)c(c(c1)N+[O-])C

The biological activity of 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxamide can be attributed to its ability to interact with various biological pathways:

  • Inhibition of Chemokine Receptors : Similar compounds have been shown to act as antagonists for CC chemokine receptors (CCR), which play a crucial role in inflammatory responses. Structure-activity relationship (SAR) studies indicate that modifications in the piperidine structure can enhance binding potency to these receptors, potentially leading to therapeutic applications in inflammatory diseases .
  • Antimycobacterial Activity : Research on related nitrobenzenesulfonamide derivatives has demonstrated significant antitubercular activity against Mycobacterium tuberculosis. For example, hybrids containing benzhydryl piperazine and nitrobenzenesulfonamide groups exhibited minimal inhibitory concentrations (MIC) as low as 0.78 μg/mL, indicating strong potential against tuberculosis .

Biological Activity Data

The following table summarizes the biological activities and selectivity indices of related compounds:

CompoundMIC (μg/mL)Cytotoxicity IC50 (μg/mL)Selectivity Index
1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxamideTBDTBDTBD
Benzhydryl piperazine derivative 7a1.56>50>30
Benzhydryl piperazine derivative 7r1.56>50>30
Isoniazid0.05>25>500

Note: TBD indicates that specific data for the compound is not yet available or published.

Study on Antitubercular Activity

A study synthesized a series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids, including those related to 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxamide. These compounds were evaluated for their effectiveness against M. tuberculosis H37Rv strain. The findings indicated that compounds with the nitrobenzenesulfonamide scaffold displayed significant antitubercular activity while maintaining low cytotoxicity .

Structure-Activity Relationship Analysis

SAR analyses have highlighted the importance of specific substituents on the piperidine ring and the sulfonamide moiety in enhancing receptor binding and biological activity. Compounds with electron-withdrawing groups have been shown to improve potency against targeted receptors .

Q & A

What are the key methodological steps for synthesizing 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxamide, and how are intermediates characterized?

Level: Basic
Answer:
The synthesis typically involves coupling a substituted benzenesulfonyl chloride with a piperidine-4-carboxamide derivative. A general procedure (adapted from similar sulfonamide-piperidine syntheses) includes:

Activation of the carboxylic acid : Use coupling agents like EDCI and HOBt in anhydrous acetonitrile to activate the piperidine-4-carboxylic acid intermediate .

Amide bond formation : React the activated intermediate with the appropriate amine under stirring at room temperature overnight.

Purification : Extract the product using ethyl acetate, wash sequentially with water, NaHCO₃, citric acid, and brine, followed by recrystallization from ethanol .

Characterization Data (Example):

TechniqueKey Observations (for analogous compounds)Source
¹H NMR δ 1.55 (m, CH₂), 3.71 (m, OCH₃), 7.45 (s, NH₂)
IR 1612 cm⁻¹ (C=O stretch), 3100 cm⁻¹ (N-H)
Elemental Analysis %C 59.24 (calc), 59.29 (found)

How can researchers optimize reaction yields for sulfonamide-containing piperidine derivatives?

Level: Advanced
Answer:
Yield optimization requires systematic variable analysis:

  • Factorial Design : Test variables like temperature, solvent polarity, and catalyst concentration. For example, methanol-buffer mixtures (65:35) with pH 4.6 enhance solubility and reaction efficiency .
  • Coupling Agent Ratios : EDCI/HOBt in 1:1 molar ratios minimizes side reactions (e.g., racemization) .
  • Purification : Adjust recrystallization solvents (e.g., ethanol vs. diisopropyl ether) based on product polarity. Yields for similar compounds improved from 39% to 71% by optimizing amine nucleophilicity and solvent .

Data-Driven Example:

VariableEffect on Yield (Case Study)Reference
Methanol Buffer+25% yield improvement
EDCI/HOBt Ratio 1:1Reduced byproducts by 15%

What spectroscopic and chromatographic techniques are critical for confirming structural integrity?

Level: Basic
Answer:

  • ¹H/¹³C NMR : Assign piperidine ring protons (δ 1.55–3.78 ppm) and sulfonamide NH₂ (δ 7.45 ppm). Aromatic protons in the 3,4-dimethyl-5-nitrobenzenesulfonyl group appear as doublets (J = 8.5 Hz) .
  • HPLC Purity : Use a C18 column with sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) mobile phase. System suitability requires ≥95% purity .
  • IR Spectroscopy : Confirm sulfonamide (S=O at 1360–1180 cm⁻¹) and nitro groups (1520–1350 cm⁻¹) .

How can structure-activity relationships (SAR) be analyzed for this compound’s biological activity?

Level: Advanced
Answer:
SAR studies require:

Analog Synthesis : Vary substituents on the benzenesulfonyl (e.g., nitro position) and piperidine carboxamide (e.g., alkyl/aryl amines) .

Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase isoforms). For example, replacing methoxy groups with halogens increased inhibition potency by 30% in related compounds .

Computational Modeling : Dock the nitrobenzenesulfonyl group into enzyme active sites to identify key interactions (e.g., hydrogen bonding with Zn²⁺ in carbonic anhydrase) .

Example SAR Table:

Substituent (R)IC₅₀ (nM)Notes
3-OCH₃120Moderate activity
4-NO₂85Enhanced π-π stacking
2-Cl45Optimal steric fit

What methodologies assess metabolic stability and pharmacokinetics of this compound?

Level: Advanced
Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). Use LC-MS to quantify parent compound depletion .
  • Deuterium Isotope Labeling : Replace labile protons (e.g., NH₂) with deuterium to study metabolic hotspots. In a related piperidine carboxamide, deuterium reduced CYP3A4-mediated oxidation by 40% .
  • Pharmacokinetic Profiling : Administer IV/oral doses in preclinical models. For example, a similar compound showed 65% oral bioavailability and t₁/₂ = 6.2 hours .

How can this compound’s study be integrated into a theoretical framework for enzyme inhibition research?

Level: Advanced
Answer:

Conceptual Linkage : Align with theories of competitive inhibition (e.g., sulfonamide-Zn²⁺ interaction in carbonic anhydrase) .

Hypothesis Testing : Design experiments to validate whether steric effects from the 3,4-dimethyl group enhance binding entropy .

Methodological Alignment : Use kinetic assays (e.g., stopped-flow spectroscopy) to measure on/off rates, correlating with molecular dynamics simulations .

Theoretical Framework Example:

Theory ComponentExperimental ApproachOutcome Metric
Competitive InhibitionKi determination via Dixon plotLower Ki = higher potency
Transition-State AnalogySynthesis of tetrahedral mimicsΔG binding calculation

How do researchers resolve contradictions in spectral data during structural elucidation?

Level: Advanced
Answer:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry. For example, a discrepancy in NH₂ proton integration (¹H NMR) was resolved via IR confirmation of sulfonamide .
  • Crystallography : Single-crystal X-ray diffraction definitively assigns ambiguous stereochemistry. In a related nitrobenzenesulfonyl compound, crystallography corrected a misassigned piperidine chair conformation .
  • Computational Prediction : Compare experimental ¹³C NMR shifts with DFT-calculated values (RMSD < 2 ppm acceptable) .

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